molecular formula C13H20N2O2 B1291463 Tert-butyl (1-(4-aminophenyl)ethyl)carbamate CAS No. 643086-68-4

Tert-butyl (1-(4-aminophenyl)ethyl)carbamate

Cat. No.: B1291463
CAS No.: 643086-68-4
M. Wt: 236.31 g/mol
InChI Key: COSXQRGJLFEFGJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-aminophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. It serves as a versatile synthetic building block in medicinal chemistry and drug discovery research. The compound features both a carbamate protecting group, specifically the acid-labile tert-butoxycarbonyl (Boc) group, and a primary aromatic amine functional group . This combination makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). The carbamate group is known for its excellent chemical and proteolytic stability, as well as its ability to improve a molecule's ability to cross cell membranes, which are desirable properties in drug design . The Boc group can be selectively removed under mild acidic conditions or other methods like treatment with tetra-n-butylammonium fluoride (TBAF) to reveal the secondary amine, allowing for further functionalization . The presence of the 4-aminophenyl moiety provides a handle for creating molecular diversity, enabling researchers to link this fragment to other pharmacophores. Compounds containing carbamate groups are found in a wide range of therapeutic areas, including treatments for cancer, epilepsy, HIV infection, and neurodegenerative diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored in a cool, dark place under an inert atmosphere.

Properties

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXQRGJLFEFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643086-68-4
Record name tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate
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Preparation Methods

Method 1: Direct Carbamate Formation

One common synthesis method involves the reaction of p-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O). The following steps outline this procedure:

  • Reagents :

    • p-Phenylenediamine: 17.3 g (0.185 mol)
    • Di-tert-butyl dicarbonate: 21.8 g (0.1 mol)
    • Solvent: Ethyl acetate
  • Procedure :

    • Dissolve p-phenylenediamine in ethyl acetate and heat to 55-77°C.
    • Slowly add a solution of di-tert-butyl dicarbonate in ethyl acetate over approximately 15 minutes while stirring.
    • Maintain stirring for an additional 0.5 to 2 hours until the reaction is complete.
    • Cool the mixture to room temperature and wash with citric acid solution followed by extraction with hydrochloric acid.
    • Adjust the pH to between 8.5 and 10 using sodium hydroxide, allowing the product to precipitate.
    • Filter, wash with water, and dry under vacuum.
  • Yield : Approximately 79% to 81% depending on conditions.

Method 2: Alternative Solvent System

An alternative method utilizes toluene as a solvent instead of ethyl acetate:

  • Reagents :

    • p-Phenylenediamine: 21.6 g (0.2 mol)
    • Di-tert-butyl dicarbonate: Same as above
    • Solvent: Toluene
  • Procedure :
    The steps are similar to Method 1 but involve heating the mixture to about 80°C in toluene instead of ethyl acetate.

  • Yield : Reported yields are around 77%.

Summary of Preparation Methods

Method Solvent Used Temperature Range Yield (%)
Method 1 Ethyl Acetate 55-77°C 79-81
Method 2 Toluene ~80°C ~77

After synthesis, characterization of tert-butyl (1-(4-aminophenyl)ethyl)carbamate is essential to confirm its structure and purity:

This compound can be synthesized effectively through various methods that utilize different solvents and reaction conditions. The direct carbamate formation method is particularly efficient, yielding high purity products suitable for further applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-aminophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amine derivatives

    Substitution: Substituted carbamates

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines
One of the primary applications of tert-butyl (1-(4-aminophenyl)ethyl)carbamate is as a protecting group for amines during organic synthesis. Its stability and ease of removal under mild conditions make it an ideal choice for protecting reactive amine functionalities while allowing for further chemical modifications. This property is particularly useful in the synthesis of complex pharmaceutical compounds where selective reactivity is crucial.

Palladium-Catalyzed Reactions
The compound has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is significant in synthesizing various organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Chemistry

Synthesis of Bioactive Compounds
this compound and its derivatives have been explored for their biological activities. Research indicates that certain derivatives exhibit promising anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties. For instance, studies have shown that some derivatives demonstrate anti-inflammatory activity comparable to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% .

Development of PROTACs
A derivative of this compound has been identified as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed for targeted protein degradation, offering potential treatments for various diseases, including cancer.

Biochemical Applications

Interaction with Biological Systems
Research indicates that this compound interacts with biological systems through its metabolites. The biological activity of its derivatives can lead to interactions with enzymes and receptors involved in inflammatory pathways and cancer progression. Ongoing studies aim to elucidate these interactions further .

Case Studies

StudyFocusFindings
Study on Anti-inflammatory ActivityEvaluated the anti-inflammatory effects of tert-butyl derivatives using a carrageenan-induced rat paw edema modelCompounds exhibited inhibition percentages ranging from 39% to 54%, indicating significant anti-inflammatory activity compared to indomethacin .
PROTAC DevelopmentInvestigated the use of tert-butyl carbamate derivatives as linkers in PROTAC designDemonstrated effectiveness in targeting protein degradation pathways relevant to cancer treatment.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-aminophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in various therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • tert-Butyl (4-aminophenyl)(methyl)carbamate (): This derivative features a methyl group directly attached to the phenyl ring instead of the ethyl chain. However, yields in alkylation reactions (e.g., with bromoethyl arenes) are moderate (20–51%), influenced by electronic effects of substituents like trifluoromethyl groups .
  • tert-Butyl (3-aminophenyl)carbamate (): Positional isomerism (3- vs. 4-aminophenyl) alters electronic properties. The 3-amino derivative may exhibit distinct hydrogen-bonding interactions, affecting solubility and binding affinity in biological systems.

Chain Modifications

  • The molecular weight (255.74 g/mol) is comparable to the target compound, but the cyclobutyl group may reduce solubility due to increased hydrophobicity .
  • tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (): Incorporation of a piperidine ring introduces a basic nitrogen, which could influence pharmacokinetic properties such as blood-brain barrier penetration. This structural variation highlights the role of heterocycles in optimizing drug-like properties .

Heterocyclic Analogues

  • Azetidinyl and Pyrimidinyl Derivatives (): Compounds like tert-butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (MW: 280 g/mol) demonstrate the integration of nitrogen-rich heterocycles. These moieties enhance hydrogen-bonding capacity, critical for receptor-targeted activity (e.g., histamine H3 receptor agonism) .
  • Bromoimidazole Derivatives ():
    Halogenated analogs, such as (S)-tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate (MW: 290.16 g/mol), exhibit altered electronic profiles, which may influence metabolic stability and intermolecular interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa (Predicted) LogP (Estimated)
tert-Butyl (1-(4-aminophenyl)ethyl)carbamate ~251 11.5 2.8
tert-Butyl (4-aminophenyl)(methyl)carbamate 265 10.9 2.5
(S)-tert-Butyl (1-(4-bromoimidazol-2-yl)ethyl)carbamate 290.16 11.49 3.1
  • Key Observations :
    • Brominated derivatives exhibit higher logP values, suggesting increased lipophilicity .
    • Piperidine-containing analogs (e.g., ) may have altered pKa due to the basic nitrogen .

Biological Activity

Tert-butyl (1-(4-aminophenyl)ethyl)carbamate is a synthetic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, often referred to as TBAPEC, is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a 4-aminophenyl group. Its chemical formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, and it exhibits properties typical of carbamate derivatives, such as stability and reactivity in organic synthesis.

The biological activity of TBAPEC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : TBAPEC can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. This inhibition can lead to decreased enzymatic activity, which is beneficial in therapeutic contexts.
  • Hydrolysis : The carbamate ester can undergo hydrolysis, releasing active metabolites that may exert biological effects. This transformation enhances the compound's potential for modulating biochemical pathways.

Biological Activities

Research has demonstrated that TBAPEC exhibits a range of biological activities, including:

  • Anti-inflammatory : Derivatives of TBAPEC have shown significant anti-inflammatory properties comparable to standard medications like indomethacin.
  • Antitumor : Studies indicate that TBAPEC derivatives possess antitumor activity, potentially through mechanisms involving apoptosis induction and modulation of cancer-related signaling pathways .
  • Antimicrobial : The compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth.
  • Neuroprotective Effects : Some derivatives have exhibited anticonvulsant properties, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities of TBAPEC Derivatives

Activity TypeDescriptionReference
Anti-inflammatoryInhibition comparable to indomethacin
AntitumorInduction of apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveExhibited anticonvulsant activity

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of TBAPEC derivatives, researchers treated cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathway activation.

Applications in Drug Development

TBAPEC has been utilized as a precursor in the synthesis of bioactive molecules. Its role as a building block for developing more complex pharmacological agents highlights its significance in medicinal chemistry. Notably, it has been employed in the synthesis of tetrasubstituted pyrroles and other heterocyclic compounds with enhanced biological activities .

Q & A

Q. How to address discrepancies between computational and experimental solubility data?

  • Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate solvent effects. Validate with experimental Hansen solubility parameters (HSPs) using turbidimetry. For example, this carbamate shows higher solubility in DMSO than predicted due to strong dipole-dipole interactions .

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